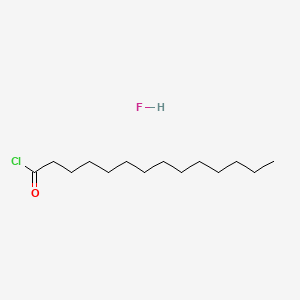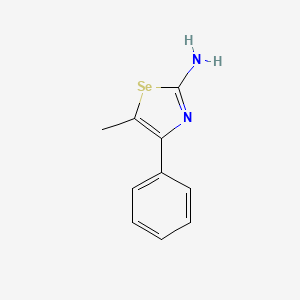
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine is a chemical compound known for its unique structure and properties It belongs to the class of selenazoles, which are heterocyclic compounds containing selenium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a selenourea derivative with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it to selenol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted selenazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols. Substitution reactions can lead to a variety of substituted selenazole derivatives.
科学的研究の応用
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
作用機序
The mechanism of action of 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
類似化合物との比較
Similar Compounds
4-Phenyl-1,3-selenazol-2(3H)-imine: Lacks the methyl group at the 5-position.
5-Methyl-1,3-selenazol-2(3H)-imine: Lacks the phenyl group at the 4-position.
4-Methyl-1,3-selenazol-2(3H)-imine: Lacks the phenyl group at the 4-position and has a methyl group at the 4-position instead.
Uniqueness
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
7496-57-3 |
|---|---|
分子式 |
C10H10N2Se |
分子量 |
237.17 g/mol |
IUPAC名 |
5-methyl-4-phenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C10H10N2Se/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) |
InChIキー |
QVYKMFSPMVZSCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C([Se]1)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




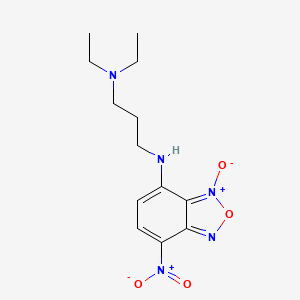
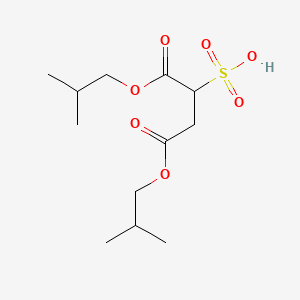


![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
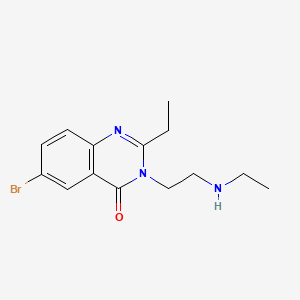
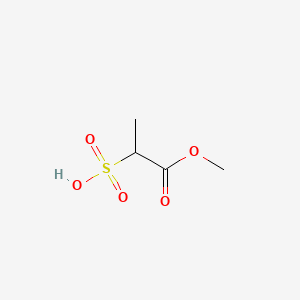
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
